Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate
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Overview
Description
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is an organic compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.1 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate typically involves the bromination of 8-methoxyquinazoline-6-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow processes and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the quinazoline ring can undergo reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol), typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-8-methoxyquinazoline-6-carboxylate or 2-thio-8-methoxyquinazoline-6-carboxylate.
Oxidation: Formation of quinazoline-6,8-dione derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Potential use in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxy group may play crucial roles in binding to these targets, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-8-methoxyquinazoline-6-carboxylate
- Methyl 2-fluoro-8-methoxyquinazoline-6-carboxylate
- Methyl 2-iodo-8-methoxyquinazoline-6-carboxylate
Uniqueness
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in different binding affinities and selectivities, making this compound particularly interesting for drug design and material science .
Properties
Molecular Formula |
C11H9BrN2O3 |
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Molecular Weight |
297.10 g/mol |
IUPAC Name |
methyl 2-bromo-8-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-4-6(10(15)17-2)3-7-5-13-11(12)14-9(7)8/h3-5H,1-2H3 |
InChI Key |
MKAUHQHDMZHJIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CN=C(N=C12)Br)C(=O)OC |
Origin of Product |
United States |
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